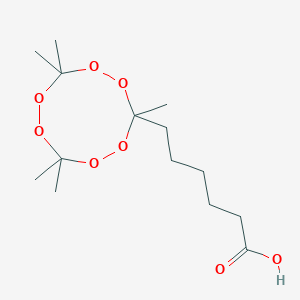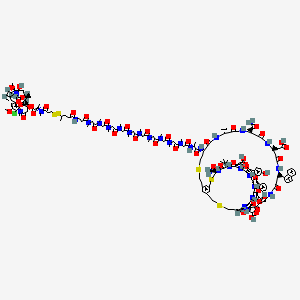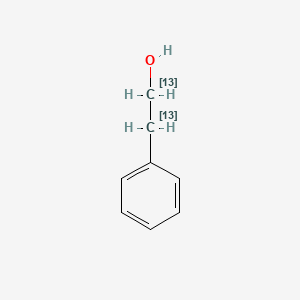
TATP-C4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TATP-C4-acid, also known as triacetone triperoxide, is a powerful explosive compound. It is a white crystalline powder with a distinct acidic smell. This compound is known for its high explosive force, which is approximately 50-80% of that of trinitrotoluene (TNT). This compound is a primary explosive, meaning it is highly sensitive to friction, impact, and heat, making it a preferred choice for improvised explosive devices (IEDs) used by terrorists .
Méthodes De Préparation
TATP-C4-acid is synthesized through the reaction of acetone and hydrogen peroxide in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and prevent premature detonation. The process involves the formation of a cyclic peroxide structure, which is responsible for the compound’s explosive properties .
Industrial Production Methods
Industrial production of this compound is not common due to its high sensitivity and the associated risks. in controlled laboratory settings, the synthesis involves careful handling of reagents and strict adherence to safety protocols to prevent accidental explosions .
Analyse Des Réactions Chimiques
TATP-C4-acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions of this compound are less common due to its highly oxidized state.
Substitution: Substitution reactions can occur, but they are typically less favorable due to the stability of the peroxide ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
TATP-C4-acid has several scientific research applications, including:
Detection and Forensic Analysis: Due to its use in IEDs, this compound is a focus of forensic analysis and detection methods.
Explosive Research: this compound is studied to understand its explosive properties, stability, and detonation mechanisms.
Chemical Synthesis: This compound is used as a model compound in the study of peroxide chemistry and the development of new synthetic methodologies.
Mécanisme D'action
The explosive nature of TATP-C4-acid is due to the presence of weak oxygen-oxygen bonds in its cyclic peroxide structure. Upon detonation, these bonds break rapidly, releasing a large amount of energy in the form of heat and gas. The primary molecular targets and pathways involved in its explosive mechanism include the rapid decomposition of the peroxide ring and the subsequent formation of stable by-products such as water and carbon dioxide .
Comparaison Avec Des Composés Similaires
TATP-C4-acid is often compared with other explosive compounds such as:
Trinitrotoluene (TNT): this compound has a higher sensitivity to friction and impact compared to TNT, making it more dangerous to handle.
Hexamethylene triperoxide diamine (HMTD): Both this compound and HMTD are primary explosives with similar sensitivity and explosive properties.
Pentaerythritol tetranitrate (PETN): PETN is more stable than this compound and is commonly used in military applications
This compound is unique due to its ease of synthesis from readily available household chemicals, making it a compound of interest in both scientific research and forensic analysis .
Propriétés
Formule moléculaire |
C14H26O8 |
|---|---|
Poids moléculaire |
322.35 g/mol |
Nom IUPAC |
6-(3,6,6,9,9-pentamethyl-1,2,4,5,7,8-hexaoxonan-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H26O8/c1-12(2)17-18-13(3,4)20-22-14(5,21-19-12)10-8-6-7-9-11(15)16/h6-10H2,1-5H3,(H,15,16) |
Clé InChI |
KGDQIGKUXZQNRH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OOC(OOC(OO1)(C)CCCCCC(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)










